molecular formula C12H17NO2 B8544604 EDMA CAS No. 133787-66-3

EDMA

Cat. No.: B8544604
CAS No.: 133787-66-3
M. Wt: 207.27 g/mol
InChI Key: UJKWLAZYSLJTKA-UHFFFAOYSA-N
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Description

EDMA is a synthetic compound belonging to the methamphetamine class. It is an analogue of 3,4-methylenedioxymethamphetamine, where the methylenedioxy ring has been replaced by an ethylenedioxy ring . This compound is known for its entactogenic properties, which means it can induce feelings of emotional closeness and empathy.

Preparation Methods

Synthetic Routes and Reaction Conditions

EDMA is synthesized through a series of chemical reactions. The synthesis typically involves the reaction of safrole with a halogenating agent to form a halogenated intermediate. This intermediate is then reacted with a methylamine to produce the final product . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of ethylenedioxymethylamphetamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and safety during production .

Chemical Reactions Analysis

Types of Reactions

EDMA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

EDMA has several scientific research applications, including:

Mechanism of Action

EDMA exerts its effects by acting as a releasing agent of serotonin, norepinephrine, and dopamine. It enters neurons via monoamine transporters and inhibits the vesicular monoamine transporter, leading to increased concentrations of these neurotransmitters in the cytoplasm. This induces their release by reversing their respective transporters through phosphorylation . Additionally, it acts as a weak agonist of 5-HT1 and 5-HT2 receptors, contributing to its entactogenic effects .

Comparison with Similar Compounds

EDMA is similar to other entactogens such as:

    3,4-Methylenedioxymethamphetamine: Known for its empathogenic and stimulant properties.

    3,4-Methylenedioxyamphetamine: An analogue with similar effects but different potency and duration.

    N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine: Another entactogen with distinct pharmacological properties

The uniqueness of ethylenedioxymethylamphetamine lies in its specific molecular structure, which results in a different pharmacological profile compared to its analogues .

Properties

CAS No.

133787-66-3

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylpropan-2-amine

InChI

InChI=1S/C12H17NO2/c1-9(13-2)7-10-3-4-11-12(8-10)15-6-5-14-11/h3-4,8-9,13H,5-7H2,1-2H3

InChI Key

UJKWLAZYSLJTKA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCCO2)NC

Origin of Product

United States

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